1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one
Description
Properties
IUPAC Name |
1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)8(10)9(13)11-4-3-7(12)5-11/h6,8H,3-5,10H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQKHYPVNMBEFK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one, also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Chemical Formula : CHNO
- Molecular Weight : 170.252 g/mol
- CAS Number : 1401665-92-6
- DrugBank Accession Number : DB01884
The compound is structurally related to valine and has been identified as a selective butyrylcholinesterase (BChE) inhibitor. BChE plays a crucial role in the hydrolysis of acetylcholine and other choline esters, which are vital for neurotransmission. Inhibition of BChE can enhance cholinergic signaling, making this compound a candidate for neuroprotective applications.
1. Neuroprotective Effects
Research indicates that this compound exhibits protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides in SH-SY5Y neuroblastoma cells. In vitro studies demonstrated that this compound significantly increased cell viability in Aβ-treated groups, suggesting its potential as a therapeutic agent in Alzheimer's disease models. For instance, at a concentration of 10 μM, it improved cell viability from 63.21% in the Aβ-treated group to approximately 91.14% in the compound-treated group .
2. Inhibition of Cholinesterases
The compound has been shown to inhibit both acetylcholinesterase (AChE) and BChE activities effectively. This dual inhibition is particularly relevant for treating cognitive disorders associated with cholinergic deficits. The IC50 values for AChE and BChE inhibition are critical metrics that indicate the potency of the compound in enhancing cholinergic transmission .
Study 1: Neuroprotective Efficacy
In a comparative study involving various compounds tested for their neuroprotective properties against Aβ toxicity, this compound was highlighted for its superior protective activity compared to standard references like epigallocatechin gallate (EGCG). The study employed MTT assays to quantify cell viability post-treatment with Aβ and the compound .
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Aβ Only | - | 63.21 ± 1.30 |
| EGCG | 10 | 87.18 ± 1.29 |
| Test Compound | 10 | 91.14 ± 1.25 |
Study 2: Cholinesterase Inhibition
In another investigation focused on multitarget-directed ligands for Alzheimer's treatment, the compound was evaluated alongside other natural products for its ability to inhibit cholinesterases. The findings underscored its potential therapeutic role in enhancing cognitive function through cholinergic modulation .
Scientific Research Applications
Medicinal Chemistry
1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one is being investigated for its potential as a pharmaceutical agent. Its structural similarity to known neurotransmitter modulators positions it as a candidate for developing drugs targeting neurological disorders.
Potential Applications:
- Neuroprotective agents : Studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
- Analgesics : Preliminary research indicates that derivatives of this compound could function as pain-relieving agents through modulation of pain pathways.
Synthetic Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its pyrrolidine ring can undergo various chemical transformations, making it valuable in creating diverse chemical entities.
Key Reactions:
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.
- Reduction and Oxidation Reactions : The carbonyl group can be reduced to alcohols or oxidized to form other functional groups, enhancing the compound's utility in synthetic pathways.
Data Tables
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Potential neuroprotective and analgesic agent | Targeting neurological disorders |
| Synthetic Chemistry | Building block for complex organic molecules | Versatile reactivity for diverse syntheses |
Case Study 1: Neuroprotective Potential
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of pyrrolidine derivatives similar to this compound. The findings indicated that these compounds could inhibit neuronal apoptosis through modulation of apoptotic pathways, suggesting a promising avenue for further research into treatments for neurodegenerative diseases.
Case Study 2: Synthesis of Complex Molecules
Research conducted at a leading university demonstrated the utility of this compound as a precursor in synthesizing novel anti-inflammatory agents. The study showcased a multi-step synthesis involving nucleophilic substitutions and reductions, resulting in compounds with enhanced biological activity against inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Stereochemical Influence: The (S)-configuration in this compound and Parchem’s compound (CAS 1254927-47-3) highlights the importance of chirality in receptor binding, as seen in HA-966’s enantiomer-specific NMDA antagonism .
- Conversely, BBAC’s bulky biphenyl and thioether groups may favor protein-binding interactions .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated at ~1.5 (higher than HA-966’s -0.3 but lower than BBAC’s 4.2), balancing solubility and membrane permeability.
- Metabolic Stability : The branched alkyl chain may reduce oxidative metabolism compared to HA-966’s hydroxyl group, which is prone to glucuronidation .
Preparation Methods
Pyrrolidine Ring Synthesis and Functionalization
The pyrrolidin-3-one core is synthesized via cyclization or hydrogenation of pre-functionalized precursors. Source describes a method involving S-1,2,4-butanetriol as a starting material, which undergoes mesylation (methanesulfonic acid treatment) to form a trimesylate intermediate. This intermediate reacts with benzylamine in tetrahydrofuran (THF) at 50–60°C to yield a benzyl-protected pyrrolidine derivative . Subsequent deprotection using allyl haloformate in heptane introduces the allyloxycarbonyl group, enabling further functionalization .
An alternative approach from Source utilizes stereoselective hydrogenation of dihydropyrrole derivatives to access cis- or trans-2,3-disubstituted pyrrolidines. For example, catalytic hydrogenation of 1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester over palladium on carbon (Pd/C) under 3–8 MPa pressure yields the cis-isomer as the major product . Trans-isomers are obtained via base-mediated epimerization of the cis-products .
Stereochemical Control and Optimization
The (S)-configuration at the 2-amino center is critical for biological activity. Source achieves enantiomeric excess (>99%) via chiral resolution using (S)-1,2,4-butanetriol as the starting material. Kinetic resolution during the mesylation step ensures preferential formation of the desired stereoisomer .
Source complements this by employing asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts such as (R)-BINAP-Ru complexes. This method affords the (S)-amino acid derivative with 97% enantiomeric excess, which is subsequently coupled to the pyrrolidin-3-one core .
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Source emphasizes the use of preparative HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water to achieve >99% purity.
Key characterization data include:
-
¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 8.2 Hz, 1H, CH-NH₂), 3.92 (m, 1H, pyrrolidine CH), 2.85–2.70 (m, 2H, COCH₂) .
Industrial-Scale Synthesis and Challenges
Scale-up introduces challenges such as exothermic reaction control and solvent recovery . Source addresses this by using continuous flow reactors for the mesylation step, maintaining temperatures below 10°C to prevent decomposition. THF is recycled via distillation, reducing environmental impact .
A notable limitation is the low yield (45–50%) during the final deprotection step when using Pd/C, as reported in Source . Alternatives such as polymer-supported palladium catalysts are under investigation to improve efficiency .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-one and its analogues?
- Methodological Answer : The compound can be synthesized via a multi-step process involving (i) amide coupling using reagents like EDC·HCl and HOBT in DMF under basic conditions (e.g., triethylamine), followed by (ii) purification via recrystallization with ethyl acetate . For pyrrolidin-3-one scaffolds, a two-step cascade process starting from methyl 3-TBSO-2 derivatives has been reported, involving TBS deprotection and cyclization .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or polarimetry is recommended for confirming enantiomeric purity. For crystalline derivatives (e.g., OT-R antagonists), X-ray powder diffraction (XRPD) can validate crystallinity and polymorphic forms, as demonstrated in studies of structurally related (3Z,5S)-pyrrolidin-3-one oximes .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar pyrrolidinones. For example, avoid inhalation and skin contact; use PPE and ensure proper ventilation. In case of exposure, rinse with water and consult a physician immediately .
Advanced Research Questions
Q. How can computational modeling guide the design of pyrrolidin-3-one derivatives for receptor targeting?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to receptors like oxytocin (OT-R) or vasopressin V1a. For example, (3Z,5S)-5-(hydroxymethyl)-pyrrolidin-3-one O-methyl oxime showed antagonistic activity at OT-R in silico models, validated via in vitro assays .
Q. What experimental approaches resolve contradictions in biological activity data for enantiomeric forms?
- Methodological Answer : Use enantioselective synthesis (e.g., chiral auxiliaries or catalysts) to isolate (S)- and (R)-isomers. Compare their bioactivity via receptor-binding assays. For instance, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol exhibited distinct receptor interactions compared to its (R)-enantiomer .
Q. How do structural modifications (e.g., fluorination) impact metabolic stability and potency?
- Methodological Answer : Introduce substituents (e.g., fluorine at specific positions) and assess stability via liver microsome assays. For example, fluorinated pyrrolidinones in Patent WO 2015/036160 demonstrated enhanced metabolic resistance and OT-R antagonism .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst loading) using design-of-experiments (DoE). For instance, sodium borohydride reduction in methanol at 0–50°C achieved >50% yield for a related pyrrolidin-2-one hydrochloride salt .
Q. How can NMR and mass spectrometry detect degradation products under stress conditions?
- Methodological Answer : Perform forced degradation studies (acid/base/oxidative stress) and analyze via LC-MS/MS and 2D NMR. For example, hydrolytic degradation of pyrrolidin-3-one derivatives generates identifiable amide cleavage products .
Methodological Notes
- Data Contradiction Analysis : Cross-validate in silico predictions with in vitro assays (e.g., OT-R antagonism in cell lines) to resolve discrepancies .
- Crystallinity and Bioavailability : Use XRPD and DSC to correlate crystalline forms with solubility profiles, as seen in patent EP 14744104.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
